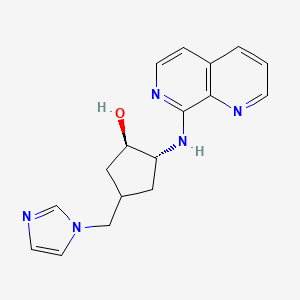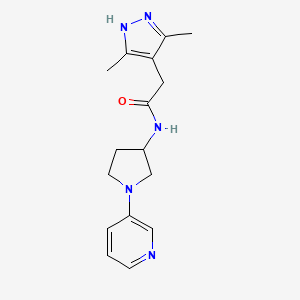
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. The inhibition of PARP has been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves the inhibition of the enzyme this compound. This compound plays a crucial role in DNA repair pathways, and its inhibition can lead to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Inhibition of this compound by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. Additionally, this compound inhibition has been shown to enhance the immune response against cancer cells, making it a promising candidate for immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol in lab experiments include its selectivity for this compound inhibition, which reduces off-target effects. Additionally, the compound has been extensively studied in preclinical models, making it a well-characterized candidate for further research. The limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol. One direction is to further investigate its potential in combination therapy with DNA-damaging agents in cancer treatment. Another direction is to explore its potential in immunotherapy, as this compound inhibition has been shown to enhance the immune response against cancer cells. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved efficacy and stability.
Métodos De Síntesis
The synthesis of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves several steps. The first step involves the reaction of 2,6-dichloro-3-nitropyridine with 1,7-diamino-8-nitroso-naphthalene to form 2-(1,7-naphthyridin-8-ylamino)-6-nitropyridine. This compound is then reduced to 2-(1,7-naphthyridin-8-ylamino)-6-aminopyridine, which is further reacted with (1R,2R)-4-(bromomethyl)cyclopentan-1-ol and imidazole to yield this compound.
Aplicaciones Científicas De Investigación
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of this compound by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation therapy, in cancer cells. This makes it a promising candidate for combination therapy in cancer treatment.
Propiedades
IUPAC Name |
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-15-9-12(10-22-7-6-18-11-22)8-14(15)21-17-16-13(3-5-20-17)2-1-4-19-16/h1-7,11-12,14-15,23H,8-10H2,(H,20,21)/t12?,14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWHTDGWRXMAH-JENMUQSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1NC2=NC=CC3=C2N=CC=C3)O)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1CN2C=CN=C2)O)NC3=NC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![N-[(3R,4S)-4-methoxy-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7450314.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)

![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)

![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)
![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
